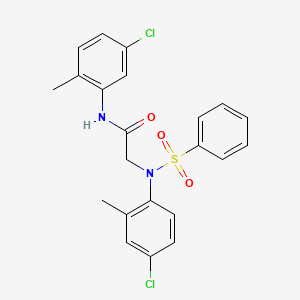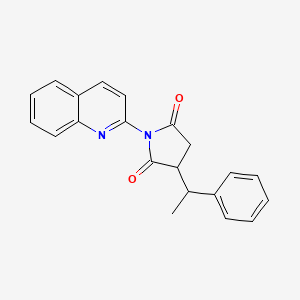![molecular formula C24H27NO4 B5090989 N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide, also known as DPN, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). DPN has been extensively studied for its potential applications in scientific research, particularly in the field of endocrinology.
Mecanismo De Acción
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide binds selectively to ERβ, inducing a conformational change in the receptor that allows it to interact with coactivator proteins and initiate gene transcription. This leads to the activation of downstream signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to have a high affinity for ERβ, with minimal binding to other estrogen receptors such as ERα.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including regulation of bone density, cardiovascular health, and immune system function. In animal studies, this compound has been shown to increase bone density and reduce the risk of osteoporosis. This compound has also been shown to improve cardiovascular health by reducing inflammation and oxidative stress. In addition, this compound has been shown to modulate immune system function by regulating cytokine production and immune cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide has several advantages for use in lab experiments. It is a highly selective agonist of ERβ, which allows for specific activation of this receptor without affecting other estrogen receptors. This compound also has good solubility in both water and organic solvents, which makes it easy to use in a variety of experimental settings. However, this compound has some limitations, including its relatively short half-life and the need for high concentrations to achieve maximal effects.
Direcciones Futuras
There are several future directions for research on N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide. One area of interest is the potential therapeutic applications of this compound in various diseases, including osteoporosis, cardiovascular disease, and cancer. Another area of interest is the development of more potent and selective ERβ agonists, which could have even greater therapeutic potential. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide involves the reaction of 2-naphthol and 3,4-dimethoxybenzaldehyde with pentanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide has been used extensively in scientific research to study the role of estrogen receptors (ERs) in various physiological processes. This compound is a selective agonist of ERβ, which is known to have a wide range of functions in the body, including regulation of bone density, cardiovascular health, and immune system function. This compound has been used to investigate the effects of ERβ activation on these processes and to identify potential therapeutic targets for various diseases.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-4-5-10-22(27)25-24(17-12-14-20(28-2)21(15-17)29-3)23-18-9-7-6-8-16(18)11-13-19(23)26/h6-9,11-15,24,26H,4-5,10H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSDMVNJYNJHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5090917.png)
![3-butoxy-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5090924.png)
![methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5090928.png)
![6-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5090944.png)
![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)




![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)

![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)

